Benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
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Overview
Description
Benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines benzenesulfonic acid, benzothiazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The key steps include:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to produce benzenesulfonic acid.
Formation of Benzothiazole: The benzothiazole moiety is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene and benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, hydrazine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the benzothiazole and hydrazide functionalities.
Benzothiazole derivatives: Compounds with the benzothiazole moiety, known for their antimicrobial and anticancer properties.
Hydrazide derivatives: Compounds containing the hydrazide group, used in various chemical and biological applications.
Uniqueness
Benzenesulfonic acid, 4-((((phenylmethyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of benzenesulfonic acid, benzothiazole, and hydrazide functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
116854-86-5 |
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Molecular Formula |
C21H19N5O2S3 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-benzylthiourea |
InChI |
InChI=1S/C21H19N5O2S3/c27-31(28,26-25-21-24-18-8-4-5-9-19(18)30-21)17-12-10-16(11-13-17)23-20(29)22-14-15-6-2-1-3-7-15/h1-13,26H,14H2,(H,24,25)(H2,22,23,29) |
InChI Key |
SMOQPNVPPSPRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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